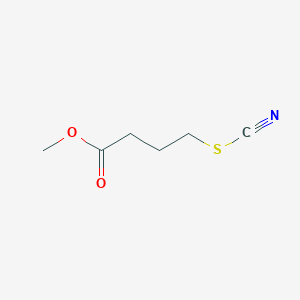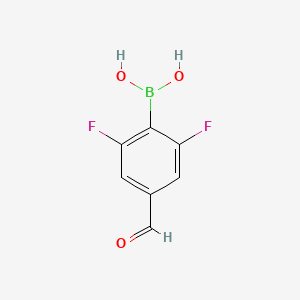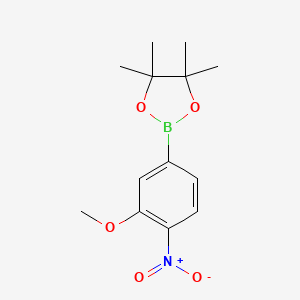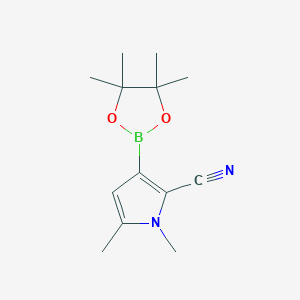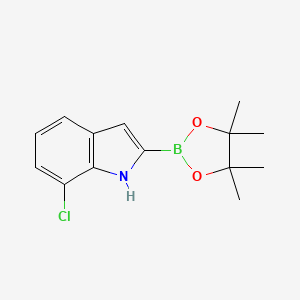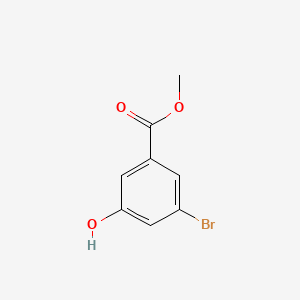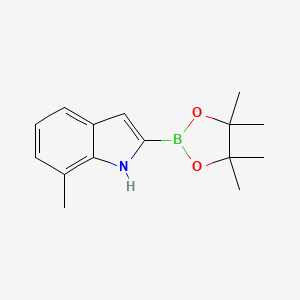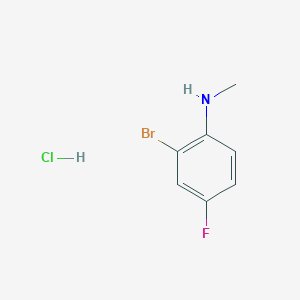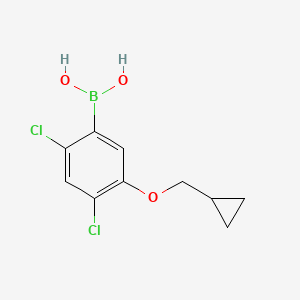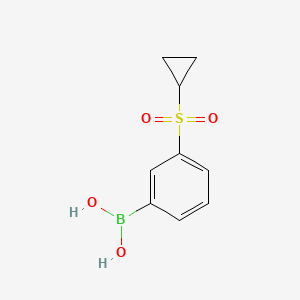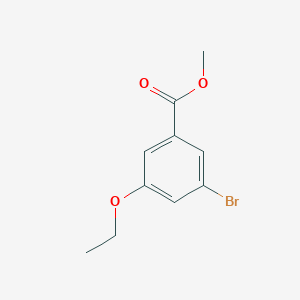
2-(4-Carboxyphenyl)-4-fluorobenzoic acid
Overview
Description
2-(4-Carboxyphenyl)-4-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids It features a benzene ring substituted with a carboxyl group and a fluorine atom, making it a versatile molecule in various chemical reactions and applications
Mechanism of Action
Target of Action
It’s known that carboxyphenyl compounds often interact with various enzymes and receptors in the body, influencing their function
Mode of Action
Carboxyphenyl compounds are known to interact with their targets through various mechanisms, such as competitive inhibition or allosteric modulation . The fluorine atom in the compound could potentially enhance its binding affinity or selectivity towards its targets.
Biochemical Pathways
Carboxyphenyl compounds are often involved in a wide range of biochemical processes, including signal transduction, enzyme catalysis, and ion channel regulation .
Result of Action
Based on the known effects of similar carboxyphenyl compounds, it could potentially modulate cellular signaling, enzyme activity, or ion channel function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules could potentially influence the action, efficacy, and stability of 2-(4-Carboxyphenyl)-4-fluorobenzoic acid. For instance, the ionization state of the carboxylic acid group could vary with pH, potentially affecting the compound’s interaction with its targets .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds play roles in biochemical reactions . For instance, 4-Carboxyphenylboronic Acid is involved in Suzuki-Miyaura cross-coupling reactions .
Cellular Effects
Research suggests that similar compounds can influence cellular processes . For example, it was found that nitric oxide (NO), which can be scavenged by 2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide, plays a role in root apical meristem defects and growth inhibition .
Molecular Mechanism
Similar compounds have been shown to interact with biomolecules and influence gene expression
Temporal Effects in Laboratory Settings
Similar compounds have been used in laboratory settings for various purposes .
Metabolic Pathways
Similar compounds have been shown to be involved in various metabolic pathways .
Subcellular Localization
Similar compounds have been shown to have specific subcellular localizations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Carboxyphenyl)-4-fluorobenzoic acid typically involves the introduction of a carboxyl group and a fluorine atom onto a benzene ring. One common method is the Friedel-Crafts acylation followed by fluorination. The reaction conditions often require a catalyst such as aluminum chloride (AlCl3) and a fluorinating agent like hydrogen fluoride (HF) or a fluorine-containing compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. These can include continuous flow processes and the use of advanced catalysts to enhance yield and purity. The choice of solvents, temperature control, and purification steps are crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Carboxyphenyl)-4-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The carboxyl group can be oxidized to form different derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce alcohols or other reduced compounds.
Scientific Research Applications
2-(4-Carboxyphenyl)-4-fluorobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers, coatings, and other industrial materials.
Comparison with Similar Compounds
Similar Compounds
4-Carboxyphenylboronic acid: Similar in structure but contains a boronic acid group instead of a fluorine atom.
4-Fluorobenzoic acid: Lacks the carboxyl group on the benzene ring.
4-Carboxyphenylacetic acid: Contains an acetic acid group instead of a fluorine atom.
Uniqueness
2-(4-Carboxyphenyl)-4-fluorobenzoic acid is unique due to the presence of both a carboxyl group and a fluorine atom on the benzene ring. This combination imparts distinct chemical properties, making it useful in a variety of applications that require both reactivity and stability.
Properties
IUPAC Name |
2-(4-carboxyphenyl)-4-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FO4/c15-10-5-6-11(14(18)19)12(7-10)8-1-3-9(4-2-8)13(16)17/h1-7H,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOMDALQCHUWGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)F)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60689916 | |
| Record name | 5-Fluoro[1,1'-biphenyl]-2,4'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60689916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261931-01-4 | |
| Record name | 5-Fluoro[1,1'-biphenyl]-2,4'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60689916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



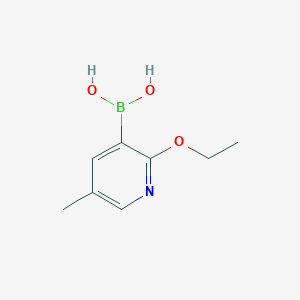
![(2S)-1-[2-(Cyclopentylamino)acetyl]pyrrolidine-2-boronic acid](/img/structure/B1422092.png)
